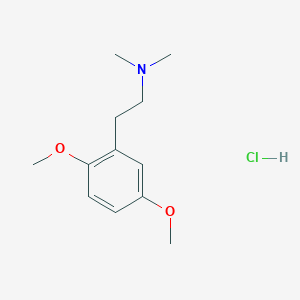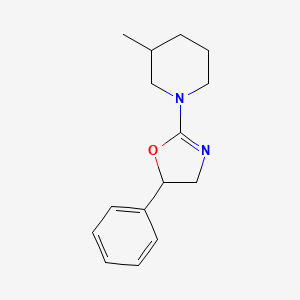
3-Methyl-1-(5-phenyl-4,5-dihydro-1,3-oxazol-2-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-(5-phenyl-4,5-dihydro-1,3-oxazol-2-yl)piperidine is a complex organic compound that belongs to the class of heterocyclic compounds It features a piperidine ring fused with an oxazole ring, which is further substituted with a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(5-phenyl-4,5-dihydro-1,3-oxazol-2-yl)piperidine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate oxazoline, which is then subjected to further reactions to introduce the piperidine ring and the phenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-Methyl-1-(5-phenyl-4,5-dihydro-1,3-oxazol-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
科学的研究の応用
3-Methyl-1-(5-phenyl-4,5-dihydro-1,3-oxazol-2-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Methyl-1-(5-phenyl-4,5-dihydro-1,3-oxazol-2-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. This can lead to various biological effects, depending on the specific pathways involved.
類似化合物との比較
Similar Compounds
Similar compounds include other heterocyclic molecules with piperidine or oxazole rings, such as:
- 3-Methyl-1-phenyl-2-pyrazoline-5-one
- 7-Chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Uniqueness
What sets 3-Methyl-1-(5-phenyl-4,5-dihydro-1,3-oxazol-2-yl)piperidine apart is its unique combination of the piperidine and oxazole rings, along with the phenyl substitution. This structural arrangement imparts specific chemical and biological properties that can be leveraged in various applications.
特性
CAS番号 |
65972-94-3 |
|---|---|
分子式 |
C15H20N2O |
分子量 |
244.33 g/mol |
IUPAC名 |
2-(3-methylpiperidin-1-yl)-5-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C15H20N2O/c1-12-6-5-9-17(11-12)15-16-10-14(18-15)13-7-3-2-4-8-13/h2-4,7-8,12,14H,5-6,9-11H2,1H3 |
InChIキー |
HFYHHVNHSLGVOG-UHFFFAOYSA-N |
正規SMILES |
CC1CCCN(C1)C2=NCC(O2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1,4-Phenylene)bis[(dibenzo[b,d]furan-2-yl)methanone]](/img/structure/B14488236.png)
![Benzoic acid;[2-(2-methylprop-1-enyl)phenyl]methanol](/img/structure/B14488240.png)
![2,7-Bis(diphenylmethyl)-9-thia-2,7-diazadispiro[3.0.3~5~.1~4~]nonane](/img/structure/B14488244.png)
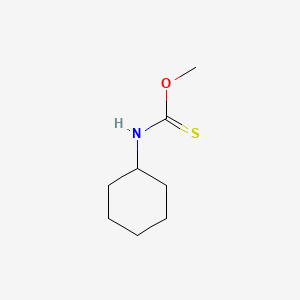
![5-[4-Chloro-3-[(1,3-dioxo-2-benzofuran-5-yl)sulfanyl]phenyl]sulfanyl-2-benzofuran-1,3-dione](/img/structure/B14488255.png)
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-2-enylsulfinyloxan-2-yl]methyl acetate](/img/structure/B14488259.png)
-lambda~5~-arsane](/img/structure/B14488264.png)
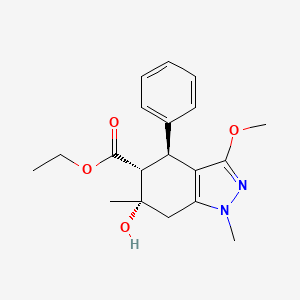
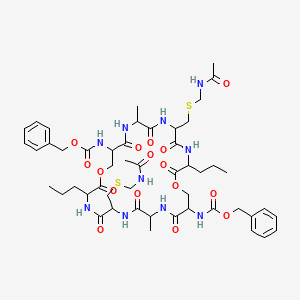
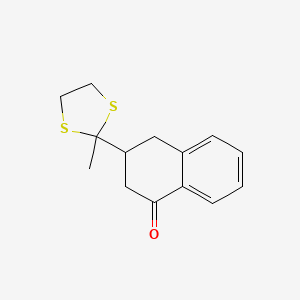
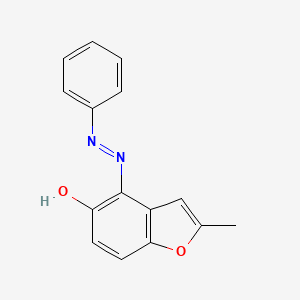
![Dichloro[(chloromethyl)sulfanyl]methane](/img/structure/B14488284.png)
